molecular formula C14H11Cl2NO3 B2549599 Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate CAS No. 338754-19-1

Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

Cat. No.: B2549599
CAS No.: 338754-19-1
M. Wt: 312.15
InChI Key: WSYZSMPSGNBVGB-UHFFFAOYSA-N
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Description

Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyridine ring substituted with a 2,6-dichlorobenzyl group and a methyl ester group, making it a valuable molecule in various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorobenzyl chloride and methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Solvent: Common solvents used in this reaction include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix the starting materials and solvents.

    Continuous Stirring: Continuous stirring ensures uniform mixing and efficient heat transfer.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 2,6-dichlorobenzyl group, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups.

Scientific Research Applications

Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-4-pyridinecarboxylate: A similar compound with a different substitution pattern on the pyridine ring.

    Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-5-pyridinecarboxylate: Another analog with a different substitution position.

Uniqueness

Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c1-20-14(19)9-4-3-7-17(13(9)18)8-10-11(15)5-2-6-12(10)16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYZSMPSGNBVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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